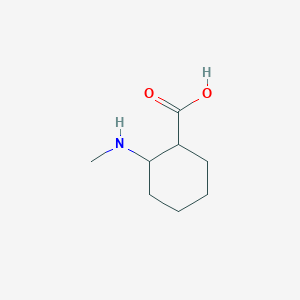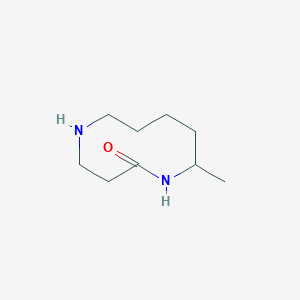![molecular formula C12H10BrF5N2 B13231014 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13231014.png)
2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a synthetic compound with the molecular formula C12H10BrF5N2 and a molecular weight of 357.12 g/mol . This compound is characterized by the presence of bromodifluoromethyl and trifluoromethyl groups attached to an indole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Chemical Reactions Analysis
2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the bromodifluoromethyl group.
Substitution: The bromodifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of bromodifluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar compounds to 2-[2-(Bromodifluoromethyl)-7-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine include:
2-Bromo-6-(trifluoromethyl)pyridine: This compound also contains bromine and trifluoromethyl groups but is based on a pyridine ring instead of an indole ring.
Trifluoromethyl amines: These compounds contain trifluoromethyl groups attached to amines and share some chemical properties with the target compound.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10BrF5N2 |
|---|---|
Molecular Weight |
357.12 g/mol |
IUPAC Name |
2-[2-[bromo(difluoro)methyl]-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H10BrF5N2/c13-11(14,15)10-7(4-5-19)6-2-1-3-8(9(6)20-10)12(16,17)18/h1-3,20H,4-5,19H2 |
InChI Key |
QJUOOWJDEHPWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2CCN)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


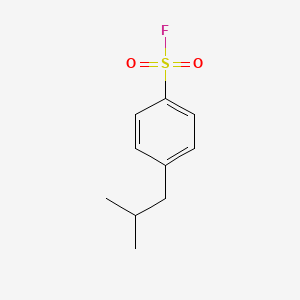
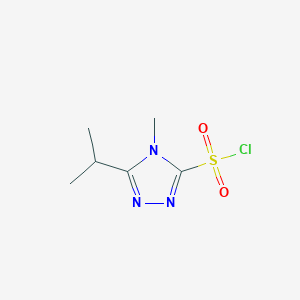
amine hydrochloride](/img/structure/B13230949.png)
![5-[(Diethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13230952.png)
![[(2-Amino-3-methylbutyl)sulfanyl]benzene](/img/structure/B13230960.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine](/img/structure/B13230989.png)
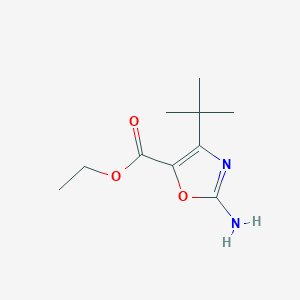
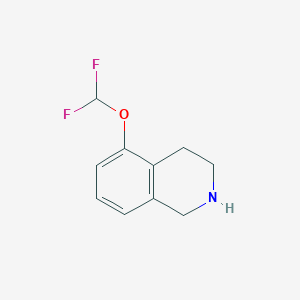
![2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol](/img/structure/B13231013.png)
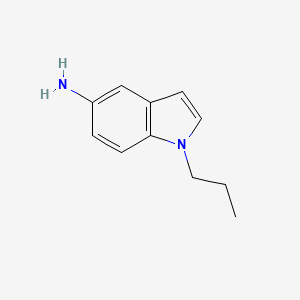
![6-Amino-1-(propan-2-yl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231032.png)
